molecular formula C5H8N2S B1281273 2-Amino-4-ethylthiazole CAS No. 34631-53-3

2-Amino-4-ethylthiazole

Cat. No.: B1281273
CAS No.: 34631-53-3
M. Wt: 128.2 g/mol
InChI Key: JJDSGHBAXFTEHZ-UHFFFAOYSA-N
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Description

2-Amino-4-ethylthiazole is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDSGHBAXFTEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495258
Record name 4-Ethyl-1,3-thiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34631-53-3
Record name 4-Ethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1,3-thiazol-2-amine
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Foundational Role of Thiazole Heterocycles in Chemical Science

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their aromatic ring. numberanalytics.combritannica.com This unique composition imparts a distinct set of chemical and physical properties that have made them a cornerstone in various scientific disciplines. numberanalytics.com The thiazole (B1198619) ring is a notable component in a variety of natural products, including the essential vitamin thiamine (B1217682) (B1), and is found in a range of biologically active molecules. wikipedia.orgmdpi.com

The aromaticity of the thiazole ring contributes to its stability, while the presence of the heteroatoms allows for a wide range of chemical modifications. numberanalytics.com Thiazoles can undergo various reactions, including electrophilic and nucleophilic substitutions, making them versatile building blocks in organic synthesis. numberanalytics.com Their ability to form stable complexes with metal ions has also led to their use in coordination chemistry and materials science. researchgate.netscientific.net

The significance of thiazoles is particularly pronounced in medicinal chemistry. The thiazole moiety is a privileged scaffold, meaning it is a structural feature that is frequently found in bioactive compounds. bohrium.com A multitude of drugs across different therapeutic areas, such as the anticancer agents dabrafenib (B601069) and dasatinib, contain a thiazole ring, highlighting its importance in drug design and development. nih.gov The ongoing exploration of thiazole derivatives continues to yield new compounds with potential applications in treating a wide spectrum of diseases. bohrium.com

Research Trajectories and Academic Relevance of 2 Amino 4 Ethylthiazole and Its Derivatives

The specific compound, 2-Amino-4-ethylthiazole, has garnered considerable attention within the scientific community due to its potential as a precursor for a variety of functionalized molecules. The presence of the amino group at the 2-position and the ethyl group at the 4-position of the thiazole (B1198619) ring provides distinct sites for chemical manipulation, allowing for the synthesis of a diverse library of derivatives.

Synthesis and Chemical Properties:

The primary method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, a well-established reaction that involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comyoutube.com In the case of this compound, this would typically involve the reaction of a 1-halo-2-butanone with thiourea. orgsyn.org Researchers have explored various modifications of this method to improve yields and create more environmentally friendly procedures. researchgate.net

The chemical properties of this compound are influenced by the interplay of the thiazole ring and its substituents. The amino group can act as a nucleophile, participating in a variety of coupling reactions to introduce new functional groups. The thiazole ring itself can undergo electrophilic substitution, although the position of substitution is directed by the existing substituents. The molecule can also exist in different tautomeric forms, which can influence its reactivity and biological activity. mdpi.comsemanticscholar.orgosi.lv

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H8N2S
Molecular Weight128.19 g/mol
Melting Point42-47 °C fishersci.com
Boiling Point231-232 °C fishersci.com
AppearanceBeige Solid fishersci.com

Applications in Medicinal Chemistry:

A significant portion of the research on this compound and its derivatives is focused on their potential pharmacological activities. The 2-aminothiazole (B372263) scaffold is a key component in many biologically active compounds, and the ethyl group at the 4-position can be modified to explore structure-activity relationships. nih.govontosight.ai

Derivatives of 2-aminothiazoles have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. ontosight.ai For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related compound, and its derivatives are important building blocks for creating medicinally useful agents. tandfonline.com The ability to readily synthesize a variety of derivatives from this compound makes it an attractive starting point for the discovery of new drug candidates. semanticscholar.org

Applications in Materials Science:

The unique electronic properties of the thiazole ring have also led to the exploration of this compound derivatives in materials science. ontosight.ai These compounds can be used as building blocks for the synthesis of specialty polymers and coordination polymers. researchgate.netchemimpex.com The ability of the thiazole nitrogen and sulfur atoms to coordinate with metal ions allows for the creation of metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. researchgate.net Research has also been conducted on the nonlinear optical properties of metal complexes containing 2-Amino-4-methylthiazole (B167648), a similar compound. scientific.net

Computational and Theoretical Investigations of 2 Amino 4 Ethylthiazole Structural and Electronic Properties

Quantum Chemical Approaches for Molecular Structure and Energetics

Quantum chemical calculations are pivotal in elucidating the fundamental characteristics of 2-amino-4-ethylthiazole at the molecular level. These methods allow for the precise determination of geometries, electronic structures, and various reactivity descriptors.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure Analysis (e.g., B3LYP method)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the properties of thiazole (B1198619) derivatives. iosrjournals.orgbohrium.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, in conjunction with various basis sets such as 6-311++G(d,p), is frequently employed for geometry optimization and electronic structure analysis. nih.govresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. mgesjournals.com

For instance, studies on related 2-aminothiazole (B372263) derivatives have utilized DFT to optimize molecular geometries and have found good agreement between calculated and experimental data. mgesjournals.com The B3LYP method has been successfully used to investigate the structural parameters of various substituted thiazoles, providing a reliable foundation for further analysis. iosrjournals.orgbohrium.com The choice of the B3LYP functional is often justified by its balance of accuracy and computational efficiency for organic molecules.

Table 1: Representative DFT Methods and Basis Sets Used in Thiazole Research

Computational Method Basis Set Application
DFT/B3LYP 6-311++G(3df,3pd) Geometry optimization, vibrational spectra, tautomerization pathways. nih.gov
DFT/B3LYP 6-311++G(d,p) Geometry optimization, NBO analysis, HOMO-LUMO energy gaps. bohrium.com

This table is interactive. Click on the headers to sort.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. bohrium.comresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. researchgate.net In the context of 2-aminothiazole derivatives, the HOMO-LUMO gap is instrumental in predicting intramolecular charge transfer (ICT) processes, which are vital for their biological activity. bohrium.comtandfonline.com Theoretical studies have shown that the distribution of HOMO and LUMO densities can reveal potential sites for electrophilic and nucleophilic attacks. mgesjournals.com For example, in many thiazole derivatives, the HOMO is often localized on the aminothiazole ring, while the LUMO may be distributed over other parts of the molecule, facilitating charge transfer upon excitation. mdpi.com

Table 2: Calculated HOMO-LUMO Energies and Gaps for a Related Thiazole Derivative

Molecular Orbital Energy (eV)
HOMO -5.468
LUMO -3.328

Data from a study on a proton transfer complex of 2-amino-4-methylthiazole (B167648). tandfonline.com This table is interactive.

Evaluation of Global Electrophilicity and Nucleophilicity Reactivity Indexes

These indices are valuable for comparing the reactivity of different compounds and for understanding their behavior in chemical reactions. For instance, the nucleophilicity of 2-aminothiazole derivatives has been ranked on a general scale, providing a direct comparison with a wide range of other nucleophiles. researchgate.net Such studies are crucial for predicting the reaction kinetics and mechanisms involving these compounds.

Exploration of Tautomeric Equilibria and Proton Dynamics

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key feature of 2-aminothiazole derivatives. nih.govmdpi.com Understanding the tautomeric equilibria and the dynamics of proton transfer is essential for comprehending their chemical and biological behavior.

Identification and Relative Stabilities of Tautomeric Forms

This compound can exist in several tautomeric forms, primarily due to proton migration between the exocyclic amino group and the ring nitrogen atom (amine-imine tautomerism). researchgate.netresearchgate.net Computational studies, often using DFT methods, are employed to identify the possible tautomers and to calculate their relative stabilities. nih.gov

For the closely related 2-amino-4-methylthiazole, theoretical calculations have identified multiple tautomeric forms. nih.gov The relative energies of these tautomers are determined to predict the most stable form under different conditions. The stability of each tautomer is influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. nih.gov In many cases, the amino form is found to be more stable than the imino form, though the nature of substituents on the thiazole ring can significantly influence the position of the tautomeric equilibrium. researchgate.netresearchgate.net

Investigation of Intramolecular Proton Transfer Pathways and Energy Barriers

The interconversion between tautomers occurs via intramolecular proton transfer. Computational methods are used to map the potential energy surface for this process, identifying the transition states and calculating the associated energy barriers. nih.gov

For example, in 2-amino-4-methylthiazole, the tautomerization from the most stable amino form to an imino form involves a direct hydrogen transfer between the nitrogen atoms. nih.gov The calculated energy barrier for such a reaction can be quite high, indicating that the process may be slow under normal conditions. nih.gov The investigation of these pathways provides critical information on the kinetics of tautomerization and the lifetime of each tautomeric species.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Amino-4-methylthiazole
2-amino-4-(4-chlorophenyl)thiazole
2-aminobenzothiazole
2-aminothiazole
2-amino-4,5-dimethylthiazole
4,6-dinitrobenzofuroxan
8-aminoquinoline

This table is interactive.

Advanced Spectroscopic Characterization Supported by Theoretical Calculations

Modern analytical techniques, when paired with theoretical calculations, provide a powerful synergy for the in-depth characterization of molecules like this compound. This approach allows for the confident assignment of spectroscopic signals and a deeper understanding of molecular properties.

While specific matrix isolation FTIR studies for this compound are not prominent in the literature, extensive research on its close structural analog, 2-amino-4-methylthiazole, offers significant insights. These studies, combining Fourier-transform infrared (FTIR) spectroscopy in inert gas matrices (like argon) with Density Functional Theory (DFT) calculations, are instrumental in characterizing the molecule's different tautomeric forms.

Research on 2-amino-4-methylthiazole has shown that the amino tautomer is the most stable form. This stability is attributed to the aromaticity and effective stabilization of the five-membered ring by its double bonds. Upon deposition in an argon matrix, this is the primary tautomer detected. Theoretical calculations, often at the B3LYP/6-311++G(3df,3pd) level of theory, support these experimental findings, predicting the amino form to be the global minimum on the potential energy surface. This combined experimental and theoretical approach is vital for unambiguously identifying the predominant tautomer and understanding the energetic landscape of its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide definitive information about the molecular framework and the chemical environment of each atom.

Detailed NMR data has been reported for several derivatives, providing insight into the core structure. For instance, in the synthesis of ethyl this compound-5-carboxylate , the structure was confirmed using ¹H and ¹³C NMR. Similarly, the NMR data for This compound-5-carbonitrile provides characteristic signals for the ethyl group and the thiazole ring protons and carbons. thieme-connect.combeilstein-journals.org These assignments are crucial for verifying the outcomes of synthetic procedures.

Below is a table summarizing the reported NMR data for key derivatives of this compound.

Compound NameSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl this compound-5-carboxylate DMSO-d61.11 (t, J=7.5 Hz, 3H), 1.20 (t, J=7.2 Hz, 3H), 2.74 (q, J=7.5 Hz, 2H), 4.12 (q, J=7.2 Hz, 2H), 7.74 (br, 2H)14.8, 14.9, 22.4, 60.1, 107.0, 161.7, 162.7, 170.8
This compound-5-carbonitrile thieme-connect.comDMSO-d61.18 (t, J=7.6 Hz, 3H), 2.58 (q, J=7.5 Hz, 2H), 8.06 (s, 2H)13.50, 24.54, 40.19, 84.29, 115.00, 168.74, 171.97

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties and tautomeric equilibria of thiazole compounds. Studies on the parent compound, thiazol-2-amine, have utilized UV spectroscopy to investigate its tautomerism in various solvents, demonstrating that it predominantly exists in the amino form in aqueous solutions. thieme-connect.de

While specific kinetic studies focused solely on this compound are not extensively detailed, the technique is broadly applied to this class of compounds. For example, the reaction rates and formation of adducts in reactions involving aminothiazole derivatives are monitored by observing changes in UV-Vis absorption spectra over time. This allows for the determination of kinetic parameters and provides insight into reaction mechanisms. The electronic transitions observed, typically π → π* and n → π* transitions within the heterocyclic system, are sensitive to substitution and the solvent environment.

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of molecules and their complexes in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For the broader class of aminothiazole derivatives, X-ray diffraction has been used to resolve the 3D conformation of their complexes with various metals and to analyze the noncovalent interactions that dictate their packing in the crystal lattice. However, specific studies detailing the crystal structures of metal complexes formed directly with this compound are not readily found in the surveyed literature. The application of this technique to closely related ligands confirms that coordination typically occurs through the endocyclic nitrogen atom, providing a model for how this compound would likely interact with metal centers.

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict and analyze the nonlinear optical (NLO) properties of organic molecules. These properties are of interest for applications in optoelectronics and photonics. The analysis involves calculating molecular polarizability (α) and hyperpolarizability (β), which are measures of the molecule's response to an applied electric field.

While computational studies specifically targeting the NLO properties of this compound have not been identified in the current search, research on other thiazole derivatives demonstrates the utility of this approach. These studies typically involve geometry optimization using a suitable level of theory, followed by the calculation of NLO parameters. The results help in understanding structure-property relationships, guiding the design of new molecules with enhanced NLO activity. For thiazole-based systems, factors like the nature of donor-acceptor groups and the extent of π-conjugation are shown to be critical in determining the magnitude of the NLO response.

Reaction Mechanisms and Kinetic Studies of 2 Amino 4 Ethylthiazole Transformations

Mechanistic Elucidation of Photochemical Pathways

The photochemical behavior of 2-aminothiazole (B372263) derivatives, when exposed to UV irradiation, is characterized by complex ring-opening reactions and subsequent rearrangements. Studies on the analogous compound, 2-amino-4-methylthiazole (B167648) (AMT), using matrix isolation FTIR spectroscopy and DFT calculations, provide a detailed framework for understanding these pathways. mdpi.comsemanticscholar.orgresearchgate.net

Upon irradiation with UV light (e.g., at 265 nm), the primary photochemical event is the cleavage of the thiazole (B1198619) ring. mdpi.comsemanticscholar.org The major pathway involves the scission of the S1–C2 bond, leading to the formation of a key biradical intermediate, C(NH₂)=N–C(CH₃)=CH–S•. mdpi.com This biradical is a versatile species that serves as the precursor to several photoproducts.

A minor, competing ring-opening photoreaction pathway involves the cleavage of the S1–C5 bond. mdpi.comresearchgate.net Subsequent disruption of the N3–C4 bond in this pathway can lead to the formation of propyne (B1212725) and a S–C(NH₂)=N biradical. mdpi.comresearchgate.net Further fragmentation can also occur, such as the cleavage of the S1–C2 bond followed by the N3–C4 bond, which produces cyanamide (B42294) and a C(CH₃)=CH–S• biradical. mdpi.comresearchgate.net The photochemistry of five-membered heterocyclic rings like thiazole has been a subject of investigation, though complete reaction pathways are often complex and challenging to establish fully. mdpi.comnih.gov

Following the initial ring-opening, intramolecular hydrogen atom migration plays a crucial role in the formation of stable photoproducts. mdpi.com In the major pathway initiated by S1-C2 cleavage, the hydrogen atom from the amino (NH₂) group can migrate to the sulfur atom (S1) or the C5 carbon atom. mdpi.com

Migration to the sulfur atom results in the formation of N-(1-sulfanylprop-1-en-2-yl)carbodiimide. mdpi.comsemanticscholar.org

Migration to the C5 carbon atom produces N-(2-methylthiiran-2-yl)carbodiimide, which can further transform into N-(1-thioxopropan-2-yl)carbodiimide. mdpi.comsemanticscholar.org

In the minor pathway involving S1-C5 cleavage, hydrogen migration from the N6 to the S1 atom in the initially formed biradical leads to 2-methyl-1H-azirene-1-carbimidothioic acid. mdpi.comresearchgate.net The various biradical intermediates can undergo further reactions to yield a range of final products, as detailed in the table below. mdpi.com

Table 1: Major Photoproducts from the Photolysis of 2-Amino-4-methylthiazole Data extrapolated for 2-Amino-4-ethylthiazole

Precursor Biradical Migration/Reaction Final Photoproduct(s) Source
C(NH₂)=N–C(R)=CH–S• H-migration from NH₂ to S N-(1-sulfanylprop-1-en-2-yl)carbodiimide mdpi.comsemanticscholar.org
C(NH₂)=N–C(R)=CH–S• H-migration from NH₂ to C5 N-(2-alkylthiiran-2-yl)carbodiimide mdpi.comsemanticscholar.org
•C(R)=CH–S• (from fragmentation) Transformation 2-Alkylthiirene, 1-Propyne-1-thiole, Alkylthioketene mdpi.comresearchgate.net
S–C(NH₂)=N• (from fragmentation) Transformation 3-Aminethiazirene, N-sulfanylcarbodiimide mdpi.comresearchgate.net

R = CH₂CH₃ for this compound

Photoinduced Ring-Opening Reactions and Biradical Intermediates

Kinetic Analysis of Nucleophilic Reactivity

The amino group at the C2 position of the thiazole ring confers significant nucleophilic character to the molecule, making it reactive towards various electrophiles.

The nucleophilicity of 2-aminothiazole derivatives has been quantitatively assessed through kinetic studies of their reactions with strong electrophiles like 4,6-dinitrobenzofuroxan (DNBF). researchgate.net The reactivity of these compounds can be ranked on the general nucleophilicity scale (Mayr's scale), which allows for a direct comparison across a wide range of nucleophiles. researchgate.net The second-order rate constants for these reactions are used to determine the nucleophilicity parameter, N. researchgate.net For instance, the N parameter for the structurally similar 2-amino-4-methylthiazole was determined from its reaction with DNBF in acetonitrile. researchgate.net

Table 2: Nucleophilicity Parameter (N) for Selected 2-Aminothiazole Derivatives

Compound Nucleophilicity Parameter (N) Source
2-Aminothiazole Value not specified researchgate.net
2-Amino-4-methylthiazole Value not specified, but studied researchgate.net
2-Amino-4,5-dimethylthiazole Value not specified researchgate.net
2-Amino-4-(4-chlorophenyl)thiazole 5.39 researchgate.net
2-Amino-4-arylthiazoles (range) 4.90 - 6.85 researchgate.net

These studies provide a framework for assessing the nucleophilicity of this compound.

Theoretical studies using Density Functional Theory (DFT) can also be employed to investigate the global electrophilicity and nucleophilicity indexes of these molecules, providing insights that complement experimental findings. researchgate.net

Structure-reactivity relationships are powerful tools for understanding the electronic effects of substituents on reaction rates. researchgate.net For the reaction of 2-amino-4-arylthiazoles with DNBF, the influence of substituents on the aryl ring has been analyzed using the Hammett equation. researchgate.net

The analysis revealed that a standard Hammett plot of log k₁ versus the substituent constant σ yields a non-linear correlation, with the plot showing a positive deviation. researchgate.net This non-linearity is not attributed to a change in the rate-determining step but rather to the enhanced resonance stabilization of the substrate by the substituent. researchgate.net

To account for this enhanced resonance effect, the Yukawa-Tsuno equation is applied. wikipedia.orgiupac.org This equation is a modified version of the Hammett equation that includes a parameter, r, to quantify the extent of resonance contribution. wikipedia.org

Yukawa-Tsuno Equation: log(kₓ/k₀) = ρ(σ + r(σ⁺ - σ)) wikipedia.org

When the kinetic data for the reaction of 2-amino-4-arylthiazoles were analyzed using the Yukawa-Tsuno equation, an excellent linear correlation was observed. researchgate.net This indicates that there is significant resonance interaction between the substituent and the reaction center in the transition state, a phenomenon that the standard Hammett equation cannot fully capture. researchgate.net This approach allows for a more accurate quantitative description of substituent effects in the nucleophilic reactions of this class of compounds. researchgate.net

Applications of 2 Amino 4 Ethylthiazole Derivatives in Advanced Chemical Research Excluding Clinical Outcomes

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling for Derivative Design

Computational techniques are instrumental in rationally designing novel 2-amino-4-ethylthiazole derivatives. By predicting the biological activity and interaction mechanisms of hypothetical compounds, these methods accelerate the discovery process and reduce the need for extensive empirical synthesis and testing. Thiazole (B1198619) and its derivatives are frequently used as a basis for such computational studies. acs.org

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. tandfonline.comnih.gov Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to this approach. tandfonline.com

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com The resulting data is used to generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. This information provides crucial guidance for the rational design of new derivatives with enhanced potency. tandfonline.com For instance, in studies on related ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, 3D-QSAR models were successfully developed to understand the structure-activity relationships governing their antimicrobial activity. tandfonline.com

The robustness and predictive power of these models are assessed using statistical parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). acs.orgphyschemres.org High statistical values indicate a reliable model capable of accurately predicting the activity of newly designed compounds. physchemres.orgphyschemres.org

Table 1: Statistical Results of 3D-QSAR Studies on Thiazole Derivatives
Study FocusMethodologyQ² (Cross-validated r²)R² (Non-cross-validated r²)Predicted R² (R²pred)Reference
Biofilm InhibitorsCoMFA0.5380.9250.867 physchemres.org
Biofilm InhibitorsCoMSIA0.5930.9050.913 physchemres.org
Aurora Kinase InhibitorsCoMFA0.6720.990.91 acs.org
Aurora Kinase InhibitorsCoMSIA0.610.970.94 acs.org
PIN1 InhibitorsAtom-based 3D-QSAR0.5690.839- researchgate.netlew.ro

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. mdpi.comnih.gov This technique is widely used to understand the binding modes of 2-aminothiazole (B372263) derivatives within the active sites of biological targets. mdpi.comresearchgate.net Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on 2-aminothiazole derivatives designed as Aurora kinase inhibitors identified compounds with excellent binding interactions and high docking scores, suggesting strong affinity for the target. acs.org

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. researchgate.net MD simulations model the atomic and molecular movements, providing insights into the dynamic nature of the interaction. physchemres.org Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD), which measures the stability of the complex, and Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific amino acid residues. acs.org These simulations have been used to confirm the stable binding of thiazole derivatives in the active sites of various enzymes. acs.orgresearchgate.net

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives
Compound SeriesBiological TargetKey FindingsReference
Imidazopyridine-Thiazole Hybridsα-glucosidaseIdentified compounds with superior docking scores (-13.45) compared to the reference drug, indicating strong binding interactions. mdpi.com
2-Amino Thiazole DerivativesAurora Kinase (1MQ4)Compound 1a showed the highest docking score (-9.67) and excellent binding interactions with the active site. acs.org
4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl Derivativesc-Met Receptor Tyrosine KinaseDocking was used to predict the inhibition of c-Met enzymatic activity by identifying interactions with key active site residues. nih.gov
2,4-disubstituted ThiazolesTubulin (Colchicine Binding Site)Compounds showed excellent binding modes with free binding energies higher than the reference compound Combretastatin A-4. nih.gov

3D-QSAR Methodologies (CoMFA, CoMSIA) for Predicting Compound Interactions

Exploration in Materials Science and Ligand Chemistry

The unique electronic and structural features of the this compound core make it an attractive candidate for applications beyond medicinal chemistry, particularly in materials science and as a coordinating ligand in metal complexes.

2-Aminothiazole derivatives are effective ligands capable of coordinating with a variety of transition metal ions. nih.govtubitak.gov.tr The thiazole ring contains three potential nucleophilic centers: the endocyclic nitrogen, the exocyclic amino group, and the sulfur atom, allowing for diverse coordination modes. tubitak.gov.tr Studies on the coordination chemistry of 2-amino-4-methylthiazole (B167648) have shown that it typically coordinates to metal centers like Co(II) and Ag(I) through the endocyclic nitrogen atom. tubitak.gov.tr The resulting metal complexes often exhibit distinct geometries, such as tetrahedral or square-planar, depending on the metal ion and other coordinating ligands. nih.govresearchgate.net

These metal complexes are frequently subjected to biophysical assays to probe their interactions with biological macromolecules. For example, spectrophotometric methods are used to investigate the interaction of platinum (II) complexes of thiazole derivatives with human DNA, with intercalation being a common binding mechanism. researchgate.net Furthermore, the antioxidant potential of these compounds and their metal chelates can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov Such studies have shown that chelation to a metal ion can significantly enhance the bioactivity of the parent thiazole ligand. nih.gov

Table 3: Examples of Metal Complexes with Aminothiazole-Based Ligands
Metal IonAminothiazole LigandResulting GeometryReference
Co(II)2-amino-4-methylthiazoleDistorted Tetrahedral tubitak.gov.tr
Ag(I)2-amino-5-methylthiazoleTwo-coordinated tubitak.gov.tr
Pt(II)2-hydroxybenzylidene-4-phenyl-2-aminothiazoleSquare Planar researchgate.net
VO(IV)Aminothiazole-derived Schiff baseSquare-Pyramidal nih.gov
Cu(II), Ni(II), Fe(II)Aminothiazole-derived Schiff baseOctahedral nih.gov

The thiazole heterocyclic system is investigated for its optical and electronic properties, suggesting potential applications in advanced technologies and functional materials. ontosight.ai Thiazole derivatives are utilized as core components in the development of functional dyes due to their intrinsic properties like intense intramolecular charge transfer and strong light absorption. arabjchem.orgresearchgate.net

A key area of exploration is in dye-sensitized solar cells (DSSCs), where organic dyes act as sensitizers. researchgate.netrsc.org Thiazole derivatives are promising candidates for these applications, often incorporated into a donor-π-acceptor (D-π-A) architecture, which is crucial for efficient charge separation and transport. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to design novel thiazole-based dyes with low energy gaps and strong absorption in the visible light spectrum, properties essential for high-performance solar cells. researchgate.net

Furthermore, thiazole derivatives are used to create photoresponsive materials. For instance, thiazole-azo dyes dispersed in a polymer matrix can exhibit photoinduced birefringence, where the material's refractive index changes upon irradiation with polarized light. mdpi.com This property is valuable for optical applications. The unique properties of the thiazole ring also make it suitable for creating specialty polymers and coatings. chemimpex.com Asymmetric thiazolo[5,4-d]thiazole (B1587360) derivatives have been developed as fluorescent dye sensors that are highly sensitive to their environment, demonstrating potential in biological sensing and molecular optoelectronics. acs.org

Q & A

Q. What strategies enable efficient multi-step derivatization of this compound for SAR studies?

  • Modular synthesis :
  • Step 1 : Introduce azide/alkyne handles via nucleophilic substitution (e.g., SNAr with 4-fluoronitrobenzene) .
  • Step 2 : Click chemistry (CuAAC) attaches triazole or phenyl rings; optimize with TBTA ligand for >90% conversion .
  • Step 3 : Post-functionalize with acyl chlorides or sulfonamides to enhance pharmacokinetic properties (logP 2–4) .

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